

# An In-depth Technical Guide to UB-165 (Fumarate): Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**UB-165 (fumarate)** is a potent and subtype-selective nicotinic acetylcholine receptor (nAChR) agonist. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for key experimental assays are provided, along with a summary of its binding affinity and functional activity at various nAChR subtypes. Furthermore, the downstream signaling pathways initiated by UB-165 are illustrated to elucidate its mechanism of action. This guide is intended to serve as a valuable resource for researchers in neuroscience and drug development.

# **Chemical Structure and Physicochemical Properties**

UB-165 is a hybrid molecule derived from the structures of two other potent nicotinic agonists, epibatidine and anatoxin-a. The fumarate salt form is commonly used in research.

Chemical Name: (1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene fumarate[1]

Table 1: Chemical Identifiers and Properties of UB-165 (fumarate)



Property	Value	Reference
CAS Number	200432-86-6	[1][2]
Molecular Formula	C13H15CIN2·C4H4O4	[1]
Molecular Weight	350.8 g/mol	[2][3]
Canonical SMILES	C1CC2CCC(N2)C(=C1)C3=C N=C(C=C3)CI.C(=CC(=O)O)C( =O)O	[2]
Solubility	Soluble to 100 mM in water with gentle warming. Also soluble at <35.08mg/ml in H <sub>2</sub> O.	[1][2]
Purity	≥98%	[2]
Storage	Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.	[2]

# **Pharmacological Properties**

UB-165 is a subtype-selective nicotinic agonist, demonstrating distinct affinities and functional activities at different nAChR subtypes. It is a full agonist at  $\alpha$ 3 $\beta$ 2-containing nAChRs and a very weak partial agonist at  $\alpha$ 4 $\beta$ 2-containing nAChRs.[4]

# **Binding Affinity**

The binding affinity of UB-165 has been characterized through competitive binding assays using radiolabeled ligands.

Table 2: Binding Affinity (Ki) of UB-165 at Various nAChR Subtypes



nAChR Subtype	Ki (nM)	Reference
α4β2	0.27	[4]
α3	20 (IC <sub>50</sub> )	[4]
α7	2790	[4]
α1β1δε (muscle)	990	[4]

# **Functional Activity**

Functional studies have elucidated the agonist/antagonist profile of UB-165 at different nAChR subtypes.

Table 3: Functional Activity of UB-165

Assay	Receptor Subtype	Activity	EC50 (nM)	Relative Efficacy	Reference
Dopamine Release (rat striatal synaptosome s)	Mixed nAChRs	Agonist	88	0.2 (compared to epibatidine)	[4]
<sup>86</sup> Rb <sup>+</sup> Efflux (thalamic synaptosome s)	α4β2*	Very weak partial agonist	-	-	[4]
Inward Currents (Xenopus oocytes)	α3β2	Full Agonist	-	-	[4]

# **Experimental Protocols**



The following are detailed methodologies for key experiments used to characterize the pharmacological profile of UB-165.

## **Radioligand Binding Assay**

This protocol is a representative method for determining the binding affinity of UB-165 for nAChR subtypes.

Objective: To determine the inhibition constant (Ki) of UB-165 for a specific nAChR subtype.

#### Materials:

- Tissue homogenate or cell membranes expressing the nAChR subtype of interest.
- Radioligand specific for the nAChR subtype (e.g., [3H]epibatidine, [3H]cytisine).
- **UB-165** (fumarate) at various concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail.
- · Scintillation counter.

#### Procedure:

- Prepare a series of dilutions of UB-165 in binding buffer.
- In a microcentrifuge tube, add the tissue homogenate/cell membranes, the radioligand at a
  fixed concentration (typically at or below its Kd), and either buffer (for total binding), a
  saturating concentration of a known nAChR ligand (for non-specific binding), or a specific
  concentration of UB-165.
- Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.



- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the UB-165 concentration and fit the data to a one-site competition model to determine the IC<sub>50</sub> value.
- Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

### <sup>86</sup>Rb<sup>+</sup> Efflux Assay (Functional Assay)

This assay measures the functional activity of UB-165 at ion channel-linked nAChRs by monitoring the efflux of radioactive rubidium (a potassium analog).

Objective: To assess the ability of UB-165 to activate nAChR ion channels.

#### Materials:

- Cells or synaptosomes expressing the nAChR subtype of interest.
- 86RbCl (radioactive rubidium chloride).
- Loading buffer (e.g., cell culture medium or Krebs-Ringer buffer).
- Assay buffer (e.g., Krebs-Ringer buffer).
- **UB-165** (fumarate) at various concentrations.
- Lysis buffer (e.g., 0.1 M NaOH).
- Scintillation counter.



#### Procedure:

- Culture cells in multi-well plates until they reach a suitable confluency.
- Load the cells with <sup>86</sup>Rb+ by incubating them in loading buffer containing <sup>86</sup>RbCl for a specified period (e.g., 2-4 hours).
- Wash the cells multiple times with assay buffer to remove extracellular <sup>86</sup>Rb<sup>+</sup>.
- Add assay buffer containing different concentrations of UB-165 to the cells and incubate for a short period (e.g., 2-5 minutes).
- Collect the supernatant (assay buffer), which contains the effused 86Rb+.
- Lyse the cells with lysis buffer to release the remaining intracellular 86Rb+.
- Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
- Calculate the percentage of <sup>86</sup>Rb<sup>+</sup> efflux for each concentration of UB-165.
- Plot the percentage of efflux against the logarithm of the UB-165 concentration to generate a dose-response curve and determine the EC<sub>50</sub> and maximal efficacy.

## [3H]Dopamine Release Assay

This assay is used to investigate the effect of UB-165 on neurotransmitter release from presynaptic terminals.

Objective: To measure the UB-165-evoked release of [3H]dopamine from synaptosomes.

#### Materials:

- Rat striatal tissue.
- Sucrose buffer for homogenization.
- [3H]Dopamine.



- Krebs-Ringer buffer.
- **UB-165** (fumarate) at various concentrations.
- Perfusion system or multi-well plates.
- Scintillation counter.

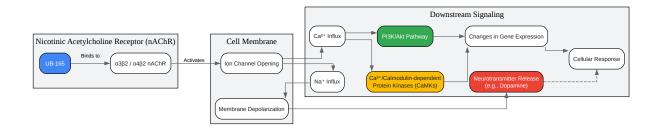
#### Procedure:

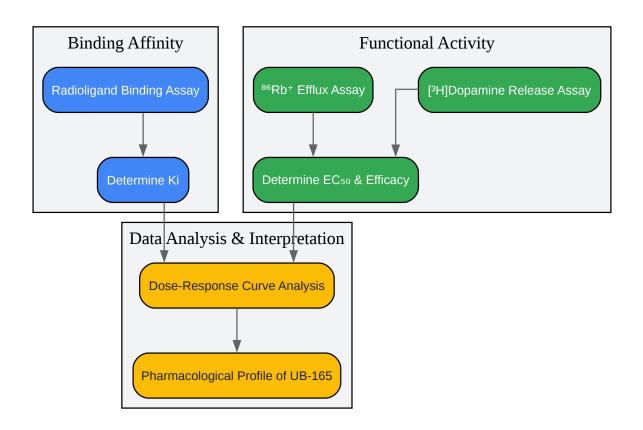
- Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation.
- Load the synaptosomes with [<sup>3</sup>H]dopamine by incubating them in Krebs-Ringer buffer containing the radiolabel.
- Wash the synaptosomes to remove excess unincorporated [3H]dopamine.
- Aliquot the loaded synaptosomes into a perfusion system or multi-well plates.
- Stimulate the synaptosomes with different concentrations of UB-165 for a defined period.
- Collect the superfusate or supernatant, which contains the released [3H]dopamine.
- Lyse the remaining synaptosomes to determine the amount of [3H]dopamine that was not released.
- Measure the radioactivity in the collected fractions and the synaptosome lysate using a scintillation counter.
- Calculate the fractional release of [3H]dopamine for each condition.
- Plot the fractional release against the logarithm of the UB-165 concentration to determine the EC<sub>50</sub> and maximal efficacy.

# **Signaling Pathways**



Activation of nAChRs by agonists like UB-165 leads to the opening of the ion channel, resulting in an influx of cations (primarily Na<sup>+</sup> and Ca<sup>2+</sup>) and subsequent depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling events.





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